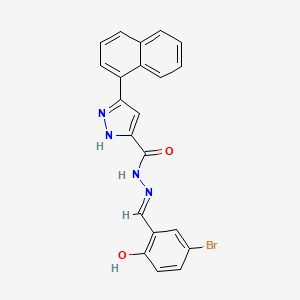![molecular formula C25H22BrN5O2S B11668804 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11668804.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung der Schlüsselintermediate. Die Reaktionsbedingungen erfordern oft eine präzise Kontrolle von Temperatur, pH-Wert und der Verwendung spezifischer Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Hochskalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für die Großproduktion und die Sicherstellung der Einhaltung von Sicherheits- und Umweltbestimmungen umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Konsistenz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile. Die Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu entsprechenden Ketonen oder Aldehyden führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Es kann auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder antitumorale Eigenschaften, untersucht werden.
Medizin: Forscher untersuchen sein Potenzial als Therapeutikum, insbesondere in der Medikamentenentwicklung.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren oder Beschichtungen, verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[(n-Butylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinsulfonamid
- N,N′-bis[(E)-(1-pyridyl)methyliden]-1,3-propandiamin
Einzigartigkeit
N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C25H22BrN5O2S |
|---|---|
Molekulargewicht |
536.4 g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O2S/c1-17-8-11-21(12-9-17)31-24(18-6-4-3-5-7-18)29-30-25(31)34-16-23(32)28-27-15-19-14-20(26)10-13-22(19)33-2/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI-Schlüssel |
HKJOHUQHWYJDQF-JFLMPSFJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668724.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668731.png)
![2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide](/img/structure/B11668732.png)

![(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B11668746.png)
![N,5-bis(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668749.png)
![(2-ethoxy-4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11668758.png)
![(2E)-2-{[(2-aminophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11668761.png)
![3-methyl-1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11668768.png)
![ethyl 4-(3-{(E)-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11668771.png)
![4-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone](/img/structure/B11668778.png)
![N-(5-{[(2-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B11668780.png)
![(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668786.png)
![(5E)-3-Benzyl-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668787.png)
